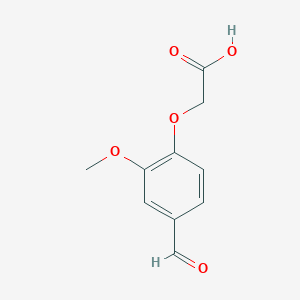

(4-Formyl-2-methoxyphenoxy)acetic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMPBSIGDVNLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350724 | |

| Record name | (4-formyl-2-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1660-19-1 | |

| Record name | (4-formyl-2-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-formyl-2-methoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Importance of the 4 Formyl 2 Methoxyphenoxy Acetic Acid Moiety in Synthetic Chemistry

The strategic value of (4-formyl-2-methoxyphenoxy)acetic acid in synthetic chemistry stems from the reactivity of its distinct functional groups. The carboxylic acid, aldehyde, and ether linkages provide multiple reaction sites, allowing for its elaboration into a wide range of complex heterocyclic structures and other advanced materials. This adaptability has established it as a crucial precursor in several areas of organic synthesis.

Researchers have utilized this compound as a foundational element for creating novel molecular frameworks. Its applications range from the synthesis of biologically active agents to the development of materials with specific electronic properties. The ability to selectively modify different parts of the molecule allows for the fine-tuning of the final product's characteristics.

Table 2: Applications of this compound in Chemical Synthesis

| Synthesized Compound Class | Synthetic Strategy | Application Area |

|---|---|---|

| 1,3,4-Thiadiazole (B1197879) Derivatives | Cyclization of the carboxylic acid group with thiosemicarbazide. arabjchem.orgresearchgate.net | Antimicrobial Agents arabjchem.orgarabjchem.org |

| 2-Azetidinones (β-Lactams) | In situ generation of a ketene (B1206846) followed by [2+2] cycloaddition with imines. researchgate.net | Heterocyclic Scaffolds researchgate.net |

| PPV-type Oligomers | Used as a building block for semiconductors bearing a carboxylic acid moiety. nih.gov | Organic Electronics & Nonlinear Optics nih.gov |

| Chalcone Derivatives | Reaction of the aldehyde group with acetophenone (B1666503) derivatives. arabjchem.org | Intermediates for Heterocycles arabjchem.org |

Contextualization of Vanillin Derived Scaffolds in Contemporary Drug Discovery Programs

Established Synthetic Routes to this compound

The primary and most well-documented method for synthesizing this compound utilizes readily available starting materials.

Vanillin-Chloroacetic Acid Condensation Protocols

The synthesis of this compound is commonly achieved through a Williamson ether synthesis. nih.gov This reaction involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with chloroacetic acid. arabjchem.orgarabjchem.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), in an aqueous solution. arabjchem.orgnih.gov The base deprotonates the phenolic hydroxyl group of vanillin, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage, which yields the target compound. arabjchem.org

| Starting Material | Reagent | Base | Product |

| Vanillin | Chloroacetic acid | Sodium Hydroxide | This compound |

This table summarizes the key components of the Vanillin-Chloroacetic Acid condensation protocol.

Optimization of Reaction Conditions for Enhanced Yield and Purity

While the synthetic protocol is well-established, the optimization of reaction parameters is crucial for maximizing yield and ensuring high purity of the final product. evitachem.com Key parameters that are typically adjusted include reaction temperature, reaction time, and the stoichiometry of the reactants and base. For instance, a related synthesis using syringaldehyde (B56468) and iodoacetic acid involved refluxing the mixture overnight. nih.gov Following the reaction, acidification of the mixture is necessary to precipitate the carboxylic acid product. nih.gov Purification can then be achieved through recrystallization from appropriate solvent systems. nih.govnih.gov Careful control of these conditions helps to minimize the formation of by-products and facilitate the isolation of pure this compound.

Chemical Reactivity and Functional Group Manipulations of this compound

The presence of three distinct functional groups—formyl, carboxylic acid, and methoxy—on the molecule allows for a variety of selective chemical transformations.

Selective Oxidation of the Formyl Group

The formyl (aldehyde) group is susceptible to oxidation to a carboxylic acid. To achieve selective oxidation of the formyl group in the presence of the existing carboxylic acid and the electron-rich aromatic ring, mild oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄) under controlled pH conditions or specific aldehyde dehydrogenases could potentially be employed. The goal of such a transformation would be to convert this compound into a dicarboxylic acid derivative, (4-Carboxy-2-methoxyphenoxy)acetic acid. This transformation is a standard procedure in organic synthesis for converting aldehydes to carboxylic acids.

Controlled Reduction of the Formyl Group

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose, as it typically does not reduce carboxylic acids or aromatic rings under standard conditions. This reaction would yield (4-Hydroxymethyl-2-methoxyphenoxy)acetic acid. More vigorous reducing agents, such as those used in Clemmensen or Wolff-Kishner reductions, could potentially reduce the formyl group completely to a methyl group, though conditions would need to be carefully selected to avoid reaction at the carboxylic acid site.

Esterification and Hydrolysis of the Acetic Acid Moiety

The carboxylic acid functional group of this compound is a key site for chemical modification, allowing for the synthesis of various derivatives through esterification. The resulting esters can, in turn, be converted back to the parent carboxylic acid via hydrolysis. These transformations are fundamental in the synthetic manipulation of this compound.

Esterification

The conversion of the carboxylic acid to an ester is a common strategy to modify the polarity and reactivity of the molecule. A representative method for the synthesis of esters of structurally similar phenoxyacetic acids involves the reaction of the corresponding phenol (B47542) with an alpha-halo ester in the presence of a weak base. For instance, the synthesis of ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate has been achieved by reacting 5-iodovanillin (B1580916) with ethyl bromoacetate (B1195939) using cesium carbonate as the base in acetone (B3395972) under reflux conditions. This method provides a direct route to the corresponding ester.

Another widely applicable method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Although not specifically detailed for this compound in the reviewed literature, this standard method is a viable route for producing its esters.

The reaction conditions for a typical esterification of a related compound are summarized in the table below.

| Reactants | Reagents and Conditions | Product | Yield |

| 5-Iodovanillin, Ethyl bromoacetate | Cesium carbonate, Acetone, Reflux, 1 h | Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate | 49% |

Hydrolysis

The hydrolysis of the ester back to the carboxylic acid can be achieved under either acidic or basic conditions. This reaction is essentially the reverse of the Fischer-Speier esterification.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric or sulfuric acid, and an excess of water, the ester is hydrolyzed to the corresponding carboxylic acid and alcohol. The reaction is typically carried out by heating the mixture under reflux. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, also yields the carboxylic acid and alcohol. This process, known as saponification, is irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. An acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid. The general mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

General conditions for ester hydrolysis are outlined in the table below.

| Reaction | Reagents and Conditions | Products |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, Excess H₂O, Heat | This compound, Alcohol |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH(aq) or KOH(aq), Heat 2. H₃O⁺ (acidic workup) | This compound, Alcohol |

Derivatization Strategies and Novel Compound Synthesis Utilizing 4 Formyl 2 Methoxyphenoxy Acetic Acid As a Precursor

Synthesis of Nitrogen-Containing Heterocyclic Systems

The unique combination of functional groups in (4-formyl-2-methoxyphenoxy)acetic acid makes it an ideal starting material for building various nitrogen-containing heterocycles. Strategies often involve reactions targeting the aldehyde and carboxylic acid functionalities to induce cyclization and form stable ring systems.

Formation of 1,3,4-Thiadiazole (B1197879) Derivatives

The 1,3,4-thiadiazole ring is a prominent scaffold in pharmacologically active compounds. The synthesis of derivatives incorporating this moiety from this compound has been a subject of intensive investigation. These five-membered aromatic systems containing three heteroatoms are known to exhibit a wide range of biological properties. ijraset.com The presence of the =N-C-S moiety is often considered crucial for their activity.

A primary and effective method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of carboxylic acids or their derivatives with thiosemicarbazide. sbq.org.brnih.gov In a common synthetic pathway, this compound is first converted into intermediate chalcones. These intermediates are then treated with thiosemicarbazide in the presence of a dehydrating/cyclizing agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to yield the desired 1,3,4-thiadiazole derivatives. researchgate.net

The mechanism for this reaction typically begins with a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carboxylic acid's carbonyl carbon. sbq.org.br This is followed by dehydration and a subsequent attack by the sulfur atom on the carbonyl, leading to cyclization. sbq.org.br A final dehydration step results in the formation of the aromatic 1,3,4-thiadiazole ring. sbq.org.br The formation of these thiadiazole derivatives is often confirmed by the appearance of an N-H band and the disappearance of the carboxylic acid's carbonyl stretching band in IR spectra.

The biological activity of 1,3,4-thiadiazole derivatives can be significantly influenced by the nature of the substituents on the heterocyclic ring. nih.gov Research has demonstrated that modifying the substituents on the phenyl ring of the chalcone precursor leads to a series of 1,3,4-thiadiazole compounds with varied antimicrobial profiles.

For instance, a study evaluating a series of these compounds for antimicrobial activity found that specific substitutions led to enhanced potency against various bacterial and fungal strains. The derivative designated as 6h , featuring a 4-chlorophenyl substituent, exhibited the highest activity against multiple bacterial strains, including S. enterica, V. cholera, and E. coli. Similarly, compound 6e , with a 4-hydroxyphenyl group, also showed significant inhibitory action. These findings underscore the critical role that substituent groups play in modulating the biological efficacy of the thiadiazole scaffold.

| Compound ID | Substituent (R) | Notable Antimicrobial Activity |

|---|---|---|

| 6a | H | Moderate activity |

| 6b | 4-CH₃ | Moderate activity |

| 6e | 4-OH | High inhibition against S. enterica, V. cholera, and C. albicans |

| 6h | 4-Cl | Maximum inhibition against S. enterica, V. cholera, and E. coli |

| 6k | 2-NO₂ | Maximum inhibition against specific strains |

| 6o | 3,4,5-tri-OCH₃ | Active against E. coli |

| 6p | 2-Cl, 4-NO₂ | Active against P. aeruginosa |

Generation of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for a broad spectrum of biological activities. A common and effective route to pyrazoline synthesis involves the cyclization of chalcones with hydrazine derivatives. researchgate.netdergipark.org.tr

In the context of this compound, the synthesis of pyrazoline derivatives proceeds through its conversion to chalcone intermediates. These α,β-unsaturated ketones are then reacted with reagents like thiosemicarbazide in a refluxing solution of ethanol with a catalytic amount of glacial acetic acid. researchgate.net This reaction leads to the formation of a pyrazoline ring through an intramolecular Michael addition mechanism. dergipark.org.tr The resulting structures are complex molecules that incorporate both the pyrazoline and the phenoxyacetic acid moieties, creating novel hybrid compounds for biological evaluation.

Construction of β-Lactam Scaffolds via Ketene-Imine Cycloaddition

The β-lactam, or 2-azetidinone, is a four-membered cyclic amide that forms the core structural motif of penicillin and other significant antibiotics. asiaresearchnews.comnih.gov A powerful method for constructing this ring system is the Staudinger synthesis, a formal [2+2] cycloaddition between a ketene (B1206846) and an imine. researchgate.netorganic-chemistry.orgwikipedia.org

This compound is an excellent precursor for this reaction. It can be used to generate a novel "vanillinyl ketene" in situ. researchgate.net This is typically achieved by reacting the carboxylic acid with an activating agent, such as benzenesulfonyl chloride or tosyl chloride, in the presence of a base like triethylamine. researchgate.netresearchgate.net The highly reactive ketene intermediate is then trapped by an imine (a Schiff base), which is also present in the reaction mixture. The nucleophilic nitrogen of the imine attacks the ketene, forming a zwitterionic intermediate that subsequently undergoes electrocyclic ring closure to yield the polyfunctionalized β-lactam scaffold. researchgate.netorganic-chemistry.org This cycloaddition allows for the stereoselective synthesis of highly functionalized 2-azetidinones, starting from a readily available natural product derivative. researchgate.net

Synthesis of Quinazolinone Frameworks

Quinazolinones are fused heterocyclic systems that are present in numerous natural products and pharmacologically active molecules. nih.govarkat-usa.org A versatile method for their synthesis involves the condensation of an aldehyde with an anthranilamide derivative (2-aminobenzamide), often catalyzed by an acid such as p-toluenesulfonic acid. researchgate.netorganic-chemistry.org

The aldehyde functionality of this compound makes it a suitable C1 source for the construction of the quinazolinone framework. researchgate.net In a one-pot procedure, the acid reacts with an anthranilamide derivative. The reaction proceeds through the formation of an intermediate imine, which then undergoes intramolecular cyclization and subsequent dehydration or oxidation to form the stable, aromatic quinazolinone ring system. arkat-usa.orgorganic-chemistry.org This approach provides a direct and efficient route to novel quinazolinone derivatives bearing the (2-methoxyphenoxy)acetic acid side chain, opening avenues for the development of new therapeutic agents. researchgate.netresearchgate.net

Preparation of Thiazolidine-2,4-dione Acridine Hybrids

The synthesis of novel hybrid molecules integrating thiazolidine-2,4-dione and acridine moieties often utilizes derivatives of this compound. This multi-step process aims to leverage the synergistic effects of these pharmacophores. mdpi.comnih.gov The synthetic pathway typically begins with the modification of the carboxylic acid group of this compound into an acetamide linker.

The subsequent key step involves a Knoevenagel condensation. mdpi.com This reaction takes place between the aldehyde group of the (4-formyl-2-methoxyphenoxy)acetamide derivative and thiazolidine-2,4-dione. mdpi.com The condensation is typically catalyzed by a base, such as piperidine, with glacial acetic acid in a solvent like toluene at elevated temperatures. mdpi.com This step yields an intermediate to which the acridine moiety is then introduced via N-substitution on the thiazolidine-2,4-dione ring. mdpi.comnih.gov The final products are often converted into their hydrochloride salts. mdpi.comnih.gov Comprehensive spectroscopic methods, including NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy, are used to confirm the molecular structures of the synthesized hybrid compounds. nih.gov

Detailed research findings from the synthesis of these hybrids are summarized in the table below.

| Intermediate Compound | Reactant | Catalyst/Conditions | Product | Yield (%) |

| (4-Formyl-2-methoxyphenoxy) acetamide derivatives | Thiazolidine-2,4-dione | Piperidine, Glacial Acetic Acid, Toluene, 110 °C | Thiazolidine-2,4-dione intermediates | 78-87% |

| Thiazolidine-2,4-dione intermediates | Acridine derivatives | Various | Final Thiazolidine-2,4-dione Acridine Hybrids | Not specified |

Synthesis of Chalcone Analogues

This compound is a valuable starting material for the synthesis of chalcone analogues. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The most common method for synthesizing these compounds from this compound is the Claisen-Schmidt condensation. nih.gov

This reaction involves the condensation of the aldehyde group of this compound with various ketones, particularly different derivatives of acetophenone (B1666503), in the presence of a base. nih.gov A common procedure uses methanolic potassium hydroxide (B78521) (KOH) solution as the condensing agent. nih.gov The reaction results in the formation of 2-(2-methoxy-4-(3-oxo-3-substituted-phenylprop-1-enyl)phenoxy)acetic acid derivatives, which are the target chalcone analogues. researchgate.net The specific substituents on the acetophenone reactant can be varied to produce a library of chalcone derivatives.

Examples of chalcone analogues synthesized from this compound are presented in the table below.

| Reactant 1 | Reactant 2 (Acetophenone Derivative) | Base/Solvent | Resulting Chalcone Analogue |

| This compound | Various Acetophenones (3a-s) | Not Specified | 2-(2-methoxy-4-(3-oxo-3-substituted phenylprop-1-enyl)phenoxy) acetic acid (4a-s) |

| This compound | Various Ketones | Methanolic KOH | Corresponding Chalcones (1-3) |

Formation of Phenoxyacetic Acid Derivatives

The chalcone analogues derived from this compound serve as versatile intermediates for the synthesis of a wide range of more complex phenoxyacetic acid derivatives, particularly heterocyclic compounds. nih.gov These subsequent reactions often target the α,β-unsaturated carbonyl system of the chalcone or the carboxylic acid group of the phenoxyacetic acid moiety.

One notable strategy involves the cyclization of the chalcones to form pyrazoline derivatives. This is achieved by reacting the chalcone intermediates with an appropriate acid hydrazide in a solvent like glacial acetic acid. nih.gov Another significant pathway is the synthesis of 1,3,4-thiadiazole derivatives. researchgate.net In this multi-step synthesis, the chalcones are first reacted with thiosemicarbazide. The resulting intermediate then undergoes cyclization, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), to yield the final 1,3,4-thiadiazole-substituted phenoxyacetic acid derivatives. researchgate.net The structures of these newly synthesized compounds are typically confirmed using IR, ¹H NMR, and mass analysis. researchgate.net

The table below summarizes the synthesis of further phenoxyacetic acid derivatives from chalcone intermediates.

| Chalcone Intermediate | Reagent(s) | Conditions | Final Product Class |

| Chalcones (1-3) | Acid Hydrazide | Glacial Acetic Acid | Pyrazoline-substituted phenoxyacetic acids |

| Chalcones (4a-k) | Thiosemicarbazide | Glacial Acetic Acid, Ethanol (Reflux) | Intermediate (5a-s) |

| Intermediate (5a-s) | Thiosemicarbazide, POCl₃ or PPA | Cyclization | 1,3,4-Thiadiazole derivatives (6a-s) |

Biological and Pharmacological Investigations of 4 Formyl 2 Methoxyphenoxy Acetic Acid Derivatives

Antimicrobial Activity Assessments

The antimicrobial potential of (4-formyl-2-methoxyphenoxy)acetic acid derivatives has been evaluated against a range of pathogenic microorganisms, including bacteria, fungi, mycobacteria, and viruses.

A series of 1,3,4-thiadiazole (B1197879) derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their in vitro antibacterial activity against several bacterial strains. arabjchem.orgresearchgate.net The cup-plate agar (B569324) diffusion method was used to determine the zone of inhibition. arabjchem.org The results indicated that many of these derivatives exhibited moderate to good antibacterial activity. arabjchem.org

Notably, the 1,3,4-thiadiazole derivative 6h demonstrated broad-spectrum activity against all tested strains, with a maximum activity of 97% against S. enterica and V. cholera, and 87.9% inhibition of E. coli V517 when compared to the standard drug ampicillin. arabjchem.org Compound 6e also showed significant inhibition of 93.2% and 89.5% against S. enterica and V. cholera, respectively. arabjchem.org Furthermore, compound 6o was found to be highly active against E. coli V517 with 96.5% inhibition, and compound 6p showed 90.2% inhibition against P. aeruginosa. arabjchem.org The antibacterial activity of these 1,3,4-thiadiazoles is potentially attributed to the presence of the ⚌N–C–S moiety. arabjchem.org

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Test Organism | Inhibition (%) |

|---|---|---|

| 6h | S. enterica | 97 |

| V. cholera | 97 | |

| E. coli V517 | 87.9 | |

| 6e | S. enterica | 93.2 |

| V. cholera | 89.5 | |

| 6o | E. coli V517 | 96.5 |

| 6p | P. aeruginosa | 90.2 |

Data sourced from Noolvi et al. (2012). arabjchem.org

The synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were also screened for their antifungal activity against Candida albicans using the cup-plate agar diffusion method. arabjchem.orgresearchgate.net The results showed that some of these derivatives possess moderate to low antifungal activity. arabjchem.org Among the tested compounds, the 1,3,4-thiadiazole derivative 6h exhibited the highest inhibition of 87.8% against the fungal strain. arabjchem.org Compound 6e also demonstrated notable antifungal activity with an 83.3% inhibition. arabjchem.org

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Test Organism | Inhibition (%) |

|---|---|---|

| 6h | Candida albicans | 87.8 |

| 6e | Candida albicans | 83.3 |

Data sourced from Noolvi et al. (2012). arabjchem.org

While specific studies on the anti-mycobacterial activity of this compound derivatives against Mycobacterium tuberculosis H37Rv are not extensively detailed in the provided context, the broader class of phenoxyacetic acid derivatives and related heterocyclic compounds have been investigated for such properties. For instance, pyrazoline derivatives have been reported to possess anti-mycobacterial activity. tandfonline.com The development of new drugs against Mycobacterium tuberculosis is crucial due to the emergence of drug-resistant strains. nih.govnih.gov

The standard strain H37Rv is commonly used for in vitro screening of potential anti-tuberculosis drugs. nih.gov The evaluation of antimycobacterial activity is often determined by measuring the minimal inhibitory concentrations (MICs) using methods like the radiometric Bactec 460-TB system. nih.gov

A series of novel phenoxy acetic acid derived pyrazolines were synthesized from 2-{4-[3-(2,4-dihydroxyphenyl)-3-oxo-1-propenyl]-2-methoxyphenoxy} acetic acid and evaluated for their in vitro antiviral activity. tandfonline.comnih.gov However, none of the synthesized compounds showed any specific antiviral activity, with the 50% antivirally effective concentration (EC₅₀) being less than five-fold lower than the minimum cytotoxic concentration. tandfonline.comnih.gov The most cytotoxic compound in this series was identified as 2-{4-[3-(2,4-dihydroxyphenyl)-1-(2-hydroxybenzoyl-4,5-dihydro-1H-5-pyrazolyl]-2-methoxyphenoxy}acetic acid (3j ), which had a minimum cytotoxic concentration of 0.16 μg/mL in human embryonic lung (HEL) cells. tandfonline.comnih.gov

Anti-inflammatory Response Studies

Phenoxyacetic acid derivatives have been investigated for their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. mdpi.com Selective inhibition of COX-2 is a key target for modern anti-inflammatory therapies as it is associated with a reduction in the gastrointestinal side effects commonly seen with non-selective COX inhibitors. mdpi.com

Studies on certain phenoxyacetic acid derivatives have shown significant selective COX-2 inhibition. mdpi.com For example, some compounds have demonstrated potent in vivo anti-inflammatory effects in carrageenan-induced paw edema models, leading to a significant reduction in paw thickness and weight. mdpi.com These effects are often correlated with a decrease in the levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). mdpi.com

Anticonvulsant Activity Evaluation

The anticonvulsant potential of various heterocyclic compounds derived from or related to phenoxyacetic acid has been a subject of interest. researchgate.net The evaluation of anticonvulsant activity is typically carried out using standard animal models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. nih.govnih.gov

For instance, a study on isatin-based derivatives, which can be conceptually related to the structural motifs in some derivatives of this compound, showed significant anti-seizure activity in the MES model. nih.gov Specifically, methoxylated derivatives demonstrated notable activity at doses of 100 and 300 mg/kg. nih.gov Neurotoxicity is also a critical aspect of anticonvulsant drug evaluation, often assessed using the rotarod test. nih.govnih.gov

Table 3: List of Mentioned Compounds

| Compound Name | Structure/Description |

|---|---|

| This compound | The core chemical compound of interest. |

| 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid | A series of synthesized compounds evaluated for antimicrobial activity. arabjchem.orgresearchgate.net |

| 2-{4-[3-(2,4-dihydroxyphenyl)-3-oxo-1-propenyl]-2-methoxyphenoxy} acetic acid | An intermediate in the synthesis of pyrazoline derivatives. tandfonline.comnih.gov |

| 2-{4-[3-(2,4-dihydroxyphenyl)-1-(2-hydroxybenzoyl-4,5-dihydro-1H-5-pyrazolyl]-2-methoxyphenoxy}acetic acid (3j ) | A pyrazoline derivative with notable cytotoxicity. tandfonline.comnih.gov |

| Ampicillin | A standard antibiotic used for comparison in antibacterial assays. arabjchem.org |

| Isatin-based derivatives | A class of compounds with anticonvulsant activity. nih.gov |

| Mefenamic acid | A nonsteroidal anti-inflammatory drug. mdpi.com |

Antioxidant Capacity Investigations

There is a notable absence of dedicated research investigating the antioxidant capacity of derivatives of this compound. Although the foundational structure, derived from vanillin (B372448), suggests potential for antioxidant activity due to its phenolic nature, specific studies measuring parameters such as radical scavenging activity (e.g., DPPH, ABTS assays) or metal chelating properties for its derivatives have not been identified in a thorough review of scientific literature. General studies on other classes of phenoxyacetic acid derivatives have explored antioxidant effects, but this cannot be directly extrapolated to the specific derivatives requested.

Structure Activity Relationship Sar Studies of 4 Formyl 2 Methoxyphenoxy Acetic Acid Derivatives

Correlating Substituent Effects with Antimicrobial Potency

The antimicrobial potential of derivatives of (4-Formyl-2-methoxyphenoxy)acetic acid has been investigated through the synthesis of a series of 1,3,4-thiadiazoles. In these studies, the core structure was elaborated by converting the carboxylic acid group into a thiadiazole ring and introducing various substituted phenyl moieties. arabjchem.org The resulting compounds were then screened against a panel of pathogenic bacteria and fungi to determine how different substituents influence their antimicrobial efficacy. arabjchem.org

Detailed research findings indicate that the nature and position of the substituent on the terminal phenyl ring play a crucial role in modulating the antimicrobial activity. arabjchem.org A systematic analysis of a series of synthesized 1,3,4-thiadiazole (B1197879) derivatives revealed specific patterns:

Electron-withdrawing groups: The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂) at the para position of the phenyl ring, led to a significant increase in antibacterial activity, particularly against E. coli. arabjchem.org

Halogens: Halogen substituents (e.g., -Cl, -Br) also enhanced antimicrobial potency. For instance, a derivative with a 4-chlorophenyl group showed notable inhibition against S. enterica and V. cholera. arabjchem.org The compound featuring a 2,4-dichlorophenyl moiety was identified as one of the most active against all tested bacterial strains. arabjchem.org

Electron-donating groups: The introduction of electron-donating groups, such as a hydroxyl group (-OH), also resulted in potent activity. A derivative with a 2-hydroxyphenyl substituent demonstrated the highest activity against several bacterial strains, including S. enterica and V. cholera, with inhibition rates comparable to the standard drug, ampicillin. arabjchem.org

Positional Isomerism: The position of the substituent was found to be critical. For example, a hydroxyl group at the ortho position (2-position) conferred greater activity than when placed at the para position (4-position). arabjchem.org

The antifungal activity against C. albicans was also influenced by these substitutions. The derivative containing the 2-hydroxyphenyl group exhibited the most significant fungal inhibition, followed closely by the compound with the 4-chlorophenyl group. arabjchem.org These findings suggest that both electronic effects and the position of the substituent are key determinants of the antimicrobial spectrum and potency of these thiadiazole derivatives. The core 1,3,4-thiadiazole ring itself is considered a key pharmacophore, with its activity being fine-tuned by the appended substituted aryl groups. arabjchem.org

Table 1: Antimicrobial Activity of this compound Derivatives Data sourced from Noolvi et al. (2016) arabjchem.org

| Compound ID | Substituent (R) | % Inhibition vs. S. enterica | % Inhibition vs. V. cholera | % Inhibition vs. E. coli | % Inhibition vs. C. albicans |

| 6e | 4-Cl | 93.2 | 89.5 | 78.5 | 83.3 |

| 6h | 2-OH | 97.0 | 95.0 | 87.9 | 87.8 |

| 6k | 2,4-di-Cl | 85.3 | 80.1 | 87.1 | 78.2 |

| 6o | 4-NO₂ | 80.1 | 75.3 | 96.5 | 70.2 |

| 6p | 4-Br | 82.5 | 78.9 | 90.2 | 75.4 |

| Ampicillin | (Standard) | 100 | 100 | 100 | - |

| Fluconazole | (Standard) | - | - | - | 100 |

Elucidating Structural Determinants for Anti-inflammatory Activity

While heterocyclic systems such as 1,3,4-thiadiazoles and phenoxyacetic acid derivatives are known in the broader literature to possess anti-inflammatory properties, specific studies evaluating the anti-inflammatory activity of derivatives synthesized directly from this compound are not available in the reviewed scientific literature. arabjchem.orgmdpi.com The parent compound, vanillin (B372448), and its simpler derivatives have been noted for their anti-inflammatory potential, suggesting that the core scaffold may be a promising starting point for developing anti-inflammatory agents. mdpi.com However, without experimental data on more complex derivatives, the structural features required for such activity remain speculative for this specific class of compounds. Further research would be necessary to synthesize and test these derivatives in relevant in vivo or in vitro anti-inflammatory models to elucidate any structure-activity relationships.

Analysis of Molecular Features Influencing Anticonvulsant Properties

The investigation into the anticonvulsant properties of this compound derivatives is an area with limited direct research. However, relevant insights can be drawn from studies on its precursor, vanillin, and the general class of 1,3,4-thiadiazole heterocycles. Research has demonstrated that vanillin and its simple derivatives, such as vanillic acid and vanillyl alcohol, possess anticonvulsant effects in pentylenetetrazole (PTZ)-induced seizure models. researchgate.net This suggests that the foundational vanillin-based structure, from which this compound is derived, has inherent central nervous system activity. researchgate.net

Furthermore, the 1,3,4-thiadiazole nucleus, which has been incorporated into the this compound scaffold for antimicrobial studies, is a well-established pharmacophore in the design of anticonvulsant agents. arabjchem.orgnih.gov Numerous studies on various series of 1,3,4-thiadiazole derivatives have identified key structural features for anticonvulsant activity, such as the presence of an arylamino group at the C2 position and specific substitutions on an aryl ring at the C5 position. ptfarm.pl For instance, electron-withdrawing groups like a chloro substituent on the aryl ring have been shown to confer potent activity in maximal electroshock (MES) seizure models. ptfarm.pl

Despite the known anticonvulsant potential of both the vanillin precursor and the thiadiazole heterocyclic system, there is a lack of specific experimental studies that have synthesized and evaluated derivatives of this compound for their anticonvulsant properties. Therefore, a conclusive analysis of the molecular features influencing anticonvulsant activity for this particular family of compounds cannot be provided at this time.

Computational Chemistry and Molecular Modeling Applications in 4 Formyl 2 Methoxyphenoxy Acetic Acid Research

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as (4-Formyl-2-methoxyphenoxy)acetic acid or its analogs, might interact with a biological target.

While direct molecular docking studies on this compound with a wide range of biological targets are not extensively documented in publicly available literature, research on its derivatives provides valuable insights into its potential interactions.

A notable study focused on a derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, and its interaction with the cyclooxygenase-2 (COX-2) receptor, a key enzyme in inflammation. researchgate.netfip.org The docking study, which utilized the Autodock software with the COX-2 receptor (PDB ID: 6COX), aimed to predict the anti-inflammatory potential of this derivative. researchgate.netfip.org The results indicated that the compound interacted with key amino acid residues within the COX-2 active site, including Ser353, Arg513, and Ser350. researchgate.net

Although specific molecular docking simulations for this compound with DNA topoisomerase and 14α-demethylase are not readily found in the reviewed literature, these enzymes represent important targets for anticancer and antifungal agents, respectively. Given the structural motifs present in this compound, which are found in various biologically active compounds, future docking studies against these enzymes could reveal novel therapeutic potentials.

A key outcome of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy value. A lower binding energy suggests a more stable and favorable interaction between the ligand and the receptor.

In the study of the 4-formyl-2-methoxyphenyl-4-chlorobenzoate derivative, the predicted binding energy with the COX-2 receptor was -8.18 kcal/mol. researchgate.netfip.org This was compared to the binding energy of its precursor, vanillin (B372448), which was -4.96 kcal/mol. researchgate.netfip.org The lower binding energy of the derivative suggests a stronger and more stable interaction with the COX-2 receptor, indicating potentially better activity than vanillin. researchgate.netfip.org This highlights how computational methods can be used to predict the enhanced efficacy of structurally modified compounds.

The formation of stable ligand-receptor complexes is a prerequisite for biological activity. Molecular docking visualizes these complexes, showing the specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the binding. Understanding these interactions at an atomic level is crucial for designing more potent and selective molecules.

Table 1: Predicted Binding Energies of Vanillin and its Derivative with the COX-2 Receptor

| Compound | Binding Energy (kcal/mol) |

| Vanillin | -4.96 researchgate.netfip.org |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | -8.18 researchgate.netfip.org |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. While specific quantum chemical studies on this compound are limited, research on its parent compound, vanillin, offers a foundational understanding of its electronic structure.

Studies on vanillin using methods like (U)B3LYP/cc-pVTZ have calculated various parameters, including equilibrium structural parameters, dipole moments, and relative energies. researchgate.net These calculations have shown that vanillin possesses both nucleophilic and electrophilic properties. researchgate.net The presence of the methoxy (B1213986) and hydroxyl groups on the benzene ring in vanillin influences its electronic distribution. researchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational tools used in the early stages of drug discovery to identify new lead compounds from large chemical databases.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. While a specific pharmacophore model for this compound has not been detailed in the available literature, its structural features make it a suitable candidate for such modeling. The phenoxyacetic acid moiety itself is considered a significant pharmacophore in the development of selective COX-2 inhibitors. nih.gov

Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. This can be either structure-based (docking) or ligand-based (using a pharmacophore model). Given the known biological activities of related phenoxyacetic acid derivatives, a virtual screening campaign using the this compound scaffold could be a promising strategy for discovering novel compounds with therapeutic potential. For instance, a hierarchical docking-based virtual screening combined with molecular dynamics simulations has been successfully used to identify novel inhibitors from libraries of phenoxyacetamide derivatives.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Formyl 2 Methoxyphenoxy Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of (4-Formyl-2-methoxyphenoxy)acetic acid and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. For a derivative, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, the ¹H NMR spectrum (in CDCl₃) shows a singlet for the aldehydic proton at approximately 9.89 ppm. nih.gov The two aromatic protons appear as a singlet at 7.16 ppm. nih.gov The protons of the methylene (B1212753) group of the acetic acid moiety are observed as a singlet at 4.69 ppm, and the six protons from the two methoxy (B1213986) groups resonate as a singlet at 3.98 ppm. nih.gov In another study involving derivatives, the protons of the OCH₂ group are reported to show a singlet at δ ~5.2 ppm, the methoxy group protons at δ ~3.8 ppm, and the aromatic protons as a multiplet in the range of δ ~6.5–8.2 ppm. arabjchem.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, the carbonyl carbon of the aldehyde group is found at 190.5 ppm, while the carboxylic acid carbonyl carbon is at 170.2 ppm. nih.gov The carbons of the methoxy groups appear at 56.6 ppm, and the methylene carbon of the acetic acid chain is at 70.3 ppm. nih.gov The aromatic carbons show signals at 106.6 ppm, 132.9 ppm, 141.1 ppm, and 152.6 ppm. nih.gov

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.89 (s, 1H) | 190.5 |

| Carboxylic Acid (-COOH) | - | 170.2 |

| Aromatic (C2, C6) | 7.16 (s, 2H) | 106.6 |

| Aromatic (C1) | - | 132.9 |

| Aromatic (C4) | - | 141.1 |

| Aromatic (C3, C5) | - | 152.6 |

| Methylene (-OCH₂-) | 4.69 (s, 2H) | 70.3 |

| Methoxy (-OCH₃) | 3.98 (s, 6H) | 56.6 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives shows characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Key vibrational frequencies for derivatives of this compound include a strong carbonyl (C=O) stretching band from the aldehyde group, typically observed around 1695 cm⁻¹. nih.gov The carbonyl stretching of the carboxylic acid group is also a prominent feature. The presence of the ether linkage (C-O-C) is confirmed by stretching vibrations in the region of 1250-1000 cm⁻¹. Aromatic C=C stretching vibrations are typically seen in the 1600-1450 cm⁻¹ region. nih.gov For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives, the formation of the derivatives was confirmed by the absence of the carboxylic acid carbonyl stretching band and the appearance of new bands, such as the N-H stretch around 3100-3300 cm⁻¹. arabjchem.orgarabjchem.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde (C=O) | Stretching | ~1695 | nih.gov |

| Carboxylic Acid (C=O) | Stretching | - | |

| Aromatic (C=C) | Stretching | 1600-1450 | nih.gov |

| Ether (C-O-C) | Stretching | 1250-1000 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. For this compound and its derivatives, mass spectrometry confirms the successful synthesis by providing the molecular ion peak (M⁺).

In the analysis of 1,3,4-thiadiazole derivatives, the mass spectra showed the molecular ion peak, which was in agreement with the proposed structures. arabjchem.orgarabjchem.org For example, one such derivative, 3-(4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)-3-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, exhibited a molecular ion peak at m/z 485.04 [M⁺]. arabjchem.org This technique is crucial for verifying the molecular formula of the target compounds.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to determine the empirical formula of the synthesized compound, which can then be compared to the theoretical composition to verify its purity and stoichiometric accuracy. Several studies on derivatives of this compound have utilized elemental analysis to confirm the successful synthesis of the target molecules. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture Determination

For the related compound, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, X-ray crystallography revealed that the aldehyde group was disordered over two sites. nih.gov The study also showed that the carboxylic acid chain adopts an [ap,ap] conformation due to the presence of two intramolecular O-H⋯O hydrogen bonds. nih.govnih.gov Such detailed structural information is invaluable for understanding the solid-state properties and intermolecular interactions of these compounds.

Emerging Research Frontiers and Potential Applications of 4 Formyl 2 Methoxyphenoxy Acetic Acid Based Compounds

Rational Design of Next-Generation Therapeutic Agents

The core structure of (4-Formyl-2-methoxyphenoxy)acetic acid serves as an ideal starting point for the rational design of new drugs. By systematically modifying its functional groups, scientists can synthesize libraries of novel compounds and evaluate them for therapeutic activity. This process allows for the establishment of clear structure-activity relationships (SAR), where specific chemical features are correlated with biological effects.

A notable example is the synthesis of a series of 1,3,4-thiadiazole (B1197879) derivatives derived from this compound. arabjchem.orgresearchgate.net These compounds have been designed to explore new antimicrobial agents. arabjchem.orgarabjchem.org In these studies, the carboxylic acid group of the parent molecule is used as an anchor to build more complex heterocyclic systems, such as pyrazole (B372694) carbothioamides. arabjchem.orgarabjchem.org

The resulting derivatives have been tested against a panel of pathogenic microbes, demonstrating a range of antibacterial and antifungal activities. arabjchem.org For instance, certain synthesized 1,3,4-thiadiazole derivatives showed significant inhibitory effects against bacteria like Salmonella enterica, Vibrio cholera, and Escherichia coli, as well as the fungal strain Candida albicans. arabjchem.orgarabjchem.org The derivative designated as 6h in one study proved to be particularly potent, exhibiting broad-spectrum activity against all tested microbial strains. arabjchem.orgarabjchem.org This targeted approach, modifying a known scaffold to enhance a desired biological effect, exemplifies the principles of rational drug design in the quest for next-generation therapeutics.

Table 1: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives Data represents the percentage of growth inhibition compared to a standard drug.

| Compound ID | Target Microbe | Activity (% Inhibition) |

| 6h | S. enterica | 97% |

| 6h | V. cholera | 95% |

| 6h | E. coli V517 | 87.9% |

| 6h | C. albicans | 87.8% |

| 6e | S. enterica | 93.2% |

| 6e | V. cholera | 89.5% |

| 6e | C. albicans | 83.3% |

| 6o | E. coli V517 | 96.5% |

| 6k | S. aureus | 87.1% |

| 6p | P. aeruginosa | 90.2% |

Exploration of Novel Biochemical Pathways and Targets

While the therapeutic potential of compounds derived from this compound is being established, research into their precise mechanisms of action is an evolving frontier. The observed antimicrobial activities strongly indicate that these molecules interact with essential biochemical pathways within pathogens. arabjchem.org For the 1,3,4-thiadiazole class of derivatives, it is hypothesized that the bioactivity may be linked to the presence of the =N–C–S group, a common feature in many biologically active compounds. arabjchem.org

The parent class of phenoxyacetic acids has been associated with mechanisms that include the disruption of cellular membranes and interference with mitochondrial function, leading to cell death. biosynth.com While these specific pathways have not yet been confirmed for derivatives of this compound, they represent logical starting points for future investigation. Elucidating the exact molecular targets—be they enzymes, receptors, or structural proteins—is a critical next step. This knowledge will not only explain their therapeutic effects but also enable more refined drug design to enhance potency and selectivity while minimizing potential side effects.

Sustainable Synthetic Methodologies for Compound Production

The production of this compound and its derivatives is an area where green chemistry principles can be applied. The standard synthesis of the parent compound involves reacting vanillin (B372448) with chloroacetic acid in the presence of sodium hydroxide (B78521). arabjchem.orgarabjchem.org The use of vanillin as a primary starting material is advantageous from a sustainability perspective, as it is an abundant natural product that can be sourced directly from vanilla beans or produced from lignin, a byproduct of the paper industry.

Further advancements in synthetic methodologies are focused on improving efficiency and reducing environmental impact. For instance, microwave-assisted synthesis has been successfully employed in the creation of related heterocyclic compounds like β-lactams, resulting in cleaner reactions, higher yields, and significantly reduced reaction times. researchgate.net Applying similar sustainable and efficient techniques to the large-scale production of this compound and its subsequent derivatives is a key goal. Such methodologies would make the production process more economical and environmentally friendly, facilitating the broader availability of these compounds for research and development.

Multifunctional Derivatives for Polypharmacology Approaches

Polypharmacology, the design of single chemical entities that can modulate multiple biological targets, is a promising strategy for treating complex diseases and overcoming drug resistance. The this compound scaffold is well-suited for this approach, as its structure can be elaborated to incorporate different pharmacophores, yielding multifunctional derivatives.

The development of 1,3,4-thiadiazole derivatives provides a clear example of this potential. arabjchem.orgresearchgate.net These compounds have demonstrated a dual spectrum of activity, inhibiting the growth of both pathogenic bacteria and fungi. arabjchem.orgarabjchem.org For instance, derivatives 6h and 6e were effective against bacterial species as well as the fungus C. albicans. arabjchem.org This dual-action profile is highly desirable for treating mixed or opportunistic infections, where multiple pathogens may be present. By acting on different targets in different organisms, a single compound can provide broad-spectrum coverage. This multifunctional approach underscores the value of the this compound core in developing versatile therapeutic agents capable of addressing complex medical challenges.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-Formyl-2-methoxyphenoxy)acetic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic substitution. For example, sodium alkoxide-mediated reactions (e.g., sodium in ethanol) can couple substituted phenols with chloroacetic acid derivatives. Refluxing for 3–5 hours in ethanol under anhydrous conditions typically achieves 60–70% yields, with recrystallization (ethanol or benzene) to purify the product .

- Optimization : Adjusting stoichiometry (e.g., 1:1.5 molar ratio of phenol to chloroacetic acid) and using inert atmospheres (N₂) can minimize side reactions like oxidation of the formyl group. IR spectroscopy (C=O stretch at ~1720 cm⁻¹) confirms successful esterification or acid formation .

Q. How is the compound characterized spectroscopically, and what key peaks confirm its structure?

- Analytical Workflow :

- IR : Bands at 1675–1723 cm⁻¹ (aldehyde and carboxylic acid C=O stretches) and 1230–1240 cm⁻¹ (C-O-C ether linkage) .

- ¹H NMR : Signals at δ ~9.8–10.0 ppm (aldehyde proton), δ ~3.8–4.2 ppm (methoxy group), and δ ~4.6–5.0 ppm (acetic acid methylene protons) .

- UV-Vis : λmax ~250–260 nm due to conjugated aromatic-aldehyde systems .

Advanced Research Questions

Q. What strategies are employed to derivatize this compound for functional materials or bioactive molecules?

- Derivatization Methods :

- Chalcone Synthesis : Condensation with ketones (e.g., acetophenone) in methanolic KOH yields α,β-unsaturated ketones. Reaction conditions (70–80°C, 2–4 hours) influence stereochemistry and conjugation efficiency .

- Mannich Reactions : Formaldehyde and secondary amines react with the formyl group to generate aminoalkyl derivatives. Recrystallization from petroleum ether (80–100°C) isolates products in 50–70% yields .

Q. How do crystallographic data inform the compound’s conformational stability and intermolecular interactions?

- Crystal Structure Analysis :

- Unit Cell : Monoclinic system (space group P21/c) with parameters a = 9.350 Å, b = 7.416 Å, c = 17.374 Å, β = 113.67°.

- Packing : Hydrogen bonding between the carboxylic acid O-H and methoxy oxygen stabilizes the lattice. Van der Waals interactions between aromatic rings contribute to planar stacking .

Q. What are the challenges in reconciling conflicting spectral data for derivatives of this compound?

- Case Study : Discrepancies in ¹H NMR shifts for propargyl esters (e.g., δ 3.8–4.2 ppm vs. δ 4.5 ppm) may arise from solvent polarity or hydrogen bonding.

- Resolution : Use deuterated solvents (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR to assess dynamic effects. Cross-validate with high-resolution mass spectrometry (HRMS) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

- Hazard Mitigation :

- Use fume hoods to avoid inhalation (irritant to respiratory tract).

- Wear nitrile gloves and goggles; the compound may cause skin/eye irritation .

Q. How can researchers optimize solvent systems for purification of this compound?

- Recrystallization : Ethanol is preferred for removing polar impurities, while benzene effectively isolates non-polar byproducts. Gradient solvent systems (e.g., hexane/EtOAc) improve chromatographic separation on silica gel .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。